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Compound of Interest

Compound Name: 5-Methoxy-2-phenylbenzonitrile
CAS No.: 934691-48-2
Cat. No.: B582070
Get Quote
. J

Executive Summary & Chemical Identity

5-Methoxy-2-phenylbenzonitrile is a functionalized biaryl system characterized by a nitrile
group at the ortho position of the biphenyl linkage and a methoxy group at the meta position
relative to the nitrile (position 5).[1][2] It serves as a critical "push-pull" intermediate where the
electron-donating methoxy group interacts electronically with the electron-withdrawing nitrile,
creating distinct spectroscopic signatures useful for reaction monitoring (e.g., Suzuki
couplings).[1]
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Property Data
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Molecular Formula C14H11NO
Molecular Weight 209.25 g/mol
Appearance Off-white solid

) ] 93-95 °C (Typical for analogous biphenyl
Melting Point o

nitriles)
N Soluble in CH2Clz2, CHCI3, DMSO, EtOAc;

Solubility

Insoluble in water.[1][2]

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities
(starting materials) often appear in the raw data.[1] The compound is synthesized via a Suzuki-
Miyaura cross-coupling reaction.[1][3]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and potential by-products to monitor.
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(Catalyst/Base) Hydrodehalogenation
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Figure 1: Suzuki-Miyaura coupling pathway.[1][4] Critical impurities to monitor in MS/NMR
include 1,1'-biphenyl (Impurity A) and 3-methoxybenzonitrile (Impurity B).[1]
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Spectroscopic Characterization

The following data is derived from high-resolution experimental analysis in deuterated
methylene chloride (CD2Clz2) and DMSO-ds.

A. Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum exhibits a characteristic ABX spin system on the central benzonitrile
ring, coupled with the multiplets of the unsubstituted phenyl ring.[1]

'H NMR Data (400 MHz, CD2Cl2)
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Key Diagnostic: Look for the doublet of doublets (dd) at ~7.15 ppm.[1] This signal confirms the

1,2,4-substitution pattern where the protons are ortho and meta to each other.[1]

3C NMR Data (101 MHz, CD2ClIz2)

The carbon spectrum confirms the nitrile functionality and the biphenyl backbone.[1]
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Shift (6 ppm) Assignment Causality/Environment

Highly deshielded quaternar
159.8 C-5 (C-OMe) ol a Y

carbon attached to oxygen.[1]

Quaternary carbon at the
145.5 C-2 (C-Ph) _ _ _

biphenyl pivot point.[1]

) Ipso carbon of the

139.7 C-1' (Ph-ipso) ) )

unsubstituted phenyl ring.[1]

Aromatic CH ortho to the
134.1 C-3 _

phenyl ring.[1][2]

Ortho carbons of the phenyl
130.4 Cc-2', C-6' .

ring.[1][3]

Meta carbons of the phenyl
128.6 C-3, C-5' _

ring.[1][3]

Para carbon of the phenyl ring.
127.5 C-4

[1]

Aromatic CH ortho to methoxy.
120.6 C-4

[11[2][3]

Diagnostic Peak:
119.2 -CN (Nitrile) Characteristic nitrile carbon.[1]

[5]

Aromatic CH ortho to nitrile
114.7 C-6 (shielded by OMe resonance).

[1]

Quaternary carbon attached to
111.4 C-1(C-CN) o

nitrile.[1]
55.8 -OCHs Methoxy methyl carbon.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and ether functionalities.[1]
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e 2225+ 5 cm~1 (Strong, Sharp): C=N Stretching vibration.[1] This is the primary confirmation
of the nitrile group integrity.[1]

e 1600 & 1480 cm~* (Medium): Aromatic C=C skeletal vibrations.[1]

e 1240 & 1040 cm~1 (Strong): C—O—-C asymmetric and symmetric stretching (Aryl alkyl ether).
[1]

e 3060 cm~* (Weak): Aromatic C—H stretch.[1]

2840 cm~1 (Weak): Methoxy C—H stretch (sym/asym).[1]

C. Mass Spectrometry (EI-MS)

e Molecular lon (M*):m/z 209.1 (Base peak or high intensity).[1]

e Fragment [M — CHs]*:m/z 194.1 (Loss of methyl group from methoxy).[1]

e Fragment [M — CHs — COJ]*:m/z 166.1 (Subsequent loss of CO, typical for anisole
derivatives).[1]

o Exact Mass (HRMS): Calculated for C1aH1:NO [M]*: 209.0841.[1]

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this validated preparation workflow.

Protocol 1: NMR Sample Prep[1]

e Solvent Selection: Use CD2Clz (Deuterated Dichloromethane) for best resolution of the
aromatic region.[1] DMSO-de is an acceptable alternative but may broaden the methoxy
signal due to viscosity.[1]

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (residual inorganic salts from Suzuki coupling), filter
through a small plug of glass wool or a 0.45 um PTFE syringe filter directly into the NMR
tube.[1]
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Reference: Calibrate to residual CHDCI: at 6 5.32 ppm (or DMSO at 2.50 ppm).

Protocol 2: HPLC Method for Purity Check|[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[1]

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1]

Gradient: 50% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (phenolic/anisole absorption).[1]

Retention Time: Expect elution around 6.5—7.5 min (highly lipophilic due to biaryl structure).

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Methoxy-
2-phenylbenzonitrile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582070/docs#technical-guide-spectroscopic-profiling-
of-5-methoxy-2-phenylbenzonitrile-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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